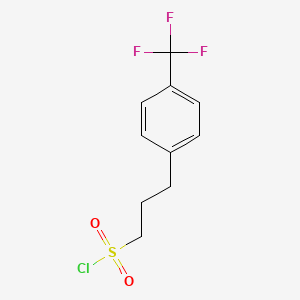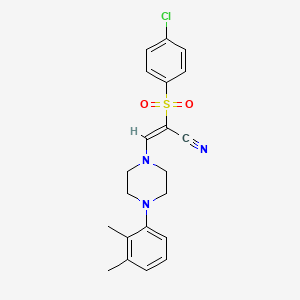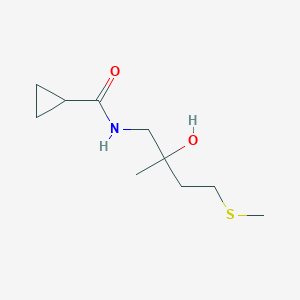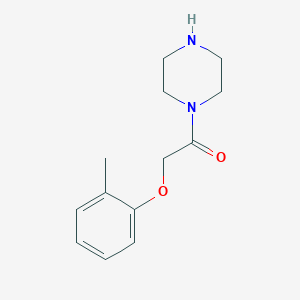
2-Bromo-3-chloro-6-fluoroiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloro-6-fluoroiodobenzene is a compound with the molecular formula C6H2BrClFI and a molecular weight of 335.34 . It is a solid powder at ambient temperature .
Molecular Structure Analysis
The molecule consists of a benzene ring with bromo, chloro, fluoro, and iodo substituents . The exact positions of these substituents can influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
This compound is a solid powder at ambient temperature . It has a molecular weight of 335.34 .科学的研究の応用
Vibrational Spectra Studies
Halobenzenes have been extensively studied for their vibrational spectra, particularly in their cationic states. Such studies provide insights into the electronic structures and ionization energies of these molecules, which are crucial for understanding their reactivity and stability in different electronic states. The vibrational spectra of halobenzene cations, including those related to 2-Bromo-3-chloro-6-fluoroiodobenzene, have been measured using mass-analyzed threshold ionization (MATI) spectrometry. This research sheds light on the ionization energies and the vibrational bands of fluoro-, chloro-, bromo-, and iodobenzenes, essential for applications in spectroscopy and materials science (Kwon, Kim, & Kim, 2002).
Halocarbons as Hydrogen Bond Acceptors
Another area of application involves the study of haloethylbenzenes, which can serve as models for understanding the behavior of halocarbons as hydrogen bond acceptors. Spectroscopic analysis of halocarbons, including those structurally related to this compound, helps elucidate their role in forming hydrate clusters and their potential as weak hydrogen bond acceptors. Such properties are relevant for designing new molecular receptors and understanding intermolecular interactions in various chemical environments (Robertson et al., 2018).
Photoreactions and Organic Synthesis
Photoreactions of halogenobenzenes have been explored for their ability to undergo insertion into carbon-halogen bonds, a reaction mechanism that is not well-known for this series. Studies on chloro-, bromo-, and iodo-benzenes, by engaging with cyclopentene, have revealed products derived from insertion into the C-halogen bond, indicating potential applications in organic synthesis and the development of new synthetic methodologies (Bryce-smith, Dadson, & Gilbert, 1980).
Electrochemical Applications
In the realm of electrochemistry, the fluorination of aromatic compounds, including those related to this compound, has been studied for its potential in creating new materials. The research into the electrochemical fluorination in liquid systems showcases the development of new compounds with specific fluorination patterns, hinting at applications in battery technology and materials science (Horio et al., 1996).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPCIFXIDXRUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)
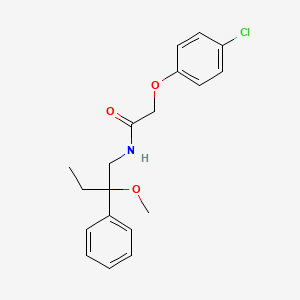


![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)



![5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2715333.png)
